Nivocasan, also known by its developmental code GS-9450, is a small molecule classified within the isoquinoline and derivatives group of organic compounds. Its chemical formula is C21H22FN3O5, and it has a molecular weight of approximately 415.42 g/mol. The compound is characterized by a complex structure that includes an isoquinoline moiety fused with a variety of functional groups, including a fluoromethyl group and an oxazolone . Nivocasan has been primarily investigated for its role as an irreversible inhibitor of caspases, specifically caspase-1, caspase-8, and caspase-9, which are critical in apoptosis and inflammatory processes .
Nivocasan functions predominantly through its inhibition of caspases. The mechanism of action involves binding to the active site of these enzymes, thereby preventing their activation and subsequent proteolytic activity. This inhibition leads to a decrease in the cleavage of key substrates involved in apoptosis and inflammation, including interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) . The compound's ability to inhibit these pathways makes it a potential therapeutic agent in conditions characterized by excessive inflammation or fibrosis.
Nivocasan exhibits significant biological activity by modulating inflammatory responses. It has been shown to reduce neuronal apoptosis through its inhibitory effects on caspases, thereby protecting cells from inflammatory damage . Additionally, the compound has been explored for its hepatoprotective properties, particularly in the context of liver diseases such as hepatitis C infection and non-alcoholic steatohepatitis . In preclinical studies, Nivocasan demonstrated efficacy in reducing fibrosis and inflammation in liver tissues by inhibiting reactive oxygen species production and downstream inflammatory mediators .
Nivocasan has been investigated primarily for its therapeutic potential in treating liver diseases associated with fibrosis and inflammation. Clinical trials have explored its effectiveness in managing conditions such as hepatitis C infection and non-alcoholic steatohepatitis . Beyond liver diseases, its role as an inhibitor of inflammatory pathways positions it as a candidate for various inflammatory disorders.
Interaction studies involving Nivocasan have focused on its effects on various cellular pathways related to apoptosis and inflammation. Research indicates that Nivocasan effectively inhibits the activation of caspases involved in apoptotic signaling pathways . Furthermore, studies have shown that it can modulate cytokine release from immune cells, thereby influencing systemic inflammatory responses .
Nivocasan shares similarities with other compounds that target caspases or modulate inflammatory pathways. Below is a comparison with notable similar compounds:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Belnacasan (VX-765) | Irreversible inhibitor of caspase-1 | Highly selective against other caspases |
Pralnacasan | Inhibitor of interleukin-1 beta converting enzyme (caspase-1) | Formerly advanced for epilepsy treatment |
Z-VAD-FMK | Pan-caspase inhibitor | Broad-spectrum activity against multiple caspases |
Emricasan | Caspase inhibitor | Investigated for hepatoprotective effects |
Uniqueness of Nivocasan: Unlike some other inhibitors, Nivocasan is specifically designed to target multiple caspases involved in both apoptosis and inflammation, making it a versatile candidate for treating conditions characterized by excessive cell death and inflammatory responses. Its distinct structural features contribute to its irreversible binding properties.
Nivocasan possesses the molecular formula C₂₁H₂₂FN₃O₅ with a molecular weight of 415.4 grams per mole [1] [2]. The exact mass of the compound is determined to be 415.15434897 Daltons, which is identical to its monoisotopic mass [1]. The compound contains 21 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, and five oxygen atoms, reflecting a complex heterocyclic structure with multiple functional groups [1] [2].
The Chemical Abstracts Service registry number for Nivocasan is 908253-63-4 [1] [2], and it is also known by several synonyms including GS-9450 and LB-84451 [1] [2]. The compound has a heavy atom count of 30, indicating substantial molecular complexity, and maintains a formal charge of zero [1].
The molecular architecture of Nivocasan features a sophisticated arrangement of heterocyclic rings and functional groups. The central structural framework consists of an isoxazole ring system connected to an isoquinoline moiety through a carboxamide linkage [1] [2]. The complete International Union of Pure and Applied Chemistry name describes the compound as (5R)-N-[(2S,3S)-2-(fluoromethyl)-2-hydroxy-5-oxooxolan-3-yl]-3-isoquinolin-1-yl-5-propan-2-yl-4H-1,2-oxazole-5-carboxamide [1].
The structural components include:
The Simplified Molecular Input Line Entry System representation is: CC(C)[C@]1(CC(=NO1)C2=NC=CC3=CC=CC=C32)C(=O)N[C@H]4CC(=O)O[C@@]4(CF)O [1].
Nivocasan contains three defined stereogenic centers, with no undefined stereocenters present in the molecular structure [1]. The absolute configuration has been established through comprehensive structural analysis, revealing specific spatial arrangements at each chiral center.
The stereochemical assignments are:
These stereochemical designations follow the Cahn-Ingold-Prelog priority rules and are integral to the compound's biological activity. The presence of three well-defined stereocenters with no undefined configurations indicates a single enantiomeric form, which is critical for pharmaceutical applications where stereochemistry directly influences biological activity [3] [4].
The molecule exhibits no defined or undefined bond stereocenters, indicating that all double bonds are either not stereogenic or have been definitively characterized [1]. This comprehensive stereochemical definition ensures reproducible synthesis and consistent biological properties.
Nivocasan demonstrates several notable physicochemical characteristics that influence its pharmaceutical behavior. The compound exhibits a topological polar surface area of 110 square Angstroms, which provides insight into its membrane permeability characteristics [1]. The presence of two hydrogen bond donors and eight hydrogen bond acceptors suggests moderate to good aqueous solubility and potential for biological membrane interactions [1] [2].
The calculated logarithmic partition coefficient (XLogP3-AA) of 2.1 indicates moderate lipophilicity, suggesting favorable drug-like properties for oral bioavailability [1]. This value falls within the optimal range for pharmaceutical compounds, balancing solubility and membrane permeability requirements.
Additional predicted properties include:
The rotatable bond count of 5 provides information about molecular flexibility, which can influence binding interactions with target proteins [1]. The molecular complexity value of 731 reflects the sophisticated structural architecture incorporating multiple heterocyclic systems [1].
The synthesis of Nivocasan involves sophisticated organic chemistry methodologies centered around isoxazole ring formation and subsequent functionalization. While specific detailed synthetic routes for Nivocasan are proprietary, the general approach to isoxazole-carboxamide derivatives provides insight into potential synthetic strategies [5] [6].
The synthesis of related isoxazole-carboxamide compounds typically employs coupling reactions between isoxazole carboxylic acid derivatives and amine components. A representative synthetic approach involves the use of 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid as a starting material, which undergoes activation with coupling reagents such as N,N'-diisopropylcarbodiimide and 4-dimethylaminopyridine in dichloromethane [5].
The general synthetic methodology includes:
For isoxazole ring construction, 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes represent a fundamental approach. These reactions can be performed under mild conditions using insoluble bases such as sodium bicarbonate in ethyl acetate medium at room temperature [7]. The reaction typically requires 60 hours for completion and may involve gradual generation of nitrile oxides to minimize dimerization side reactions [7].
Advanced synthetic strategies for isoxazole derivatives may incorporate:
The synthesis of complex molecules like Nivocasan often requires multimodule assembly strategies, where the target molecule is disconnected into smaller structural modules that can be prepared independently and subsequently coupled [9]. This approach allows for efficient synthesis while maintaining control over stereochemical outcomes.
Modern pharmaceutical synthesis emphasizes the importance of reaction optimization, including catalyst selection, solvent systems, and reaction conditions to maximize yield and minimize impurity formation [10]. The development of Nivocasan likely involved extensive optimization of these parameters to achieve the required purity and yield for pharmaceutical applications.